molecular formula C14H12O3 B8425698 3-Hydroxy-4-methoxybenzophenone

3-Hydroxy-4-methoxybenzophenone

Cat. No.: B8425698
M. Wt: 228.24 g/mol
InChI Key: WRKXRXBIJMCKHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-4-methoxybenzophenone (CAS 66476-03-7) is an organic compound with the molecular formula C14H12O3 and a molecular weight of 228.243 . It belongs to the benzophenone class, which is known for its ability to absorb ultraviolet (UV) light. Researchers are interested in benzophenone derivatives like oxybenzone (Benzophenone-3) for their broad-spectrum UV coverage, protecting materials from UVB and short-wave UVA radiation . These properties make such compounds valuable in studies focused on developing UV-stabilizing agents for plastics, coatings, and polymers to limit photodegradation . Furthermore, structurally similar benzophenones have been investigated for their potential antioxidant activities, suggesting this compound may be of interest in related biochemical and pharmacological research . It is important to note that some benzophenone derivatives are under scientific scrutiny regarding their environmental impact and safety profile . For instance, studies on Benzophenone-3 (oxybenzone) have shown that it can be absorbed through the skin, is a common contact allergen, and has been associated with potential endocrine-disrupting effects and environmental toxicity in aquatic ecosystems . Analytical methods for detecting and quantifying related benzophenones and their metabolites in biological samples like serum have been established, which can aid in toxicological and metabolic studies . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other personal use.

Properties

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

IUPAC Name

(3-hydroxy-4-methoxyphenyl)-phenylmethanone

InChI

InChI=1S/C14H12O3/c1-17-13-8-7-11(9-12(13)15)14(16)10-5-3-2-4-6-10/h2-9,15H,1H3

InChI Key

WRKXRXBIJMCKHG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)O

Origin of Product

United States

Scientific Research Applications

Photostabilization in Materials Science

Photostabilizer Properties : 3-Hydroxy-4-methoxybenzophenone functions effectively as a photostabilizer. It absorbs ultraviolet (UV) light in the range of 290-400 nanometers, making it suitable for protecting materials from UV-induced degradation. This property is critical in industries such as plastics, coatings, and cosmetics, where prolonged exposure to sunlight can lead to material failure.

Applications :

  • Plastics and Coatings : The compound is incorporated into polymers and coatings to enhance their durability against UV radiation. It prevents discoloration and physical degradation, extending the lifespan of products made from these materials .
  • Cosmetics : In sunscreen formulations, it acts as a UV filter, providing protection against harmful solar radiation. Regulatory bodies have evaluated its safety and efficacy, allowing its use in concentrations up to 10% in cosmetic products .

Biological Research : Recent studies have investigated the biological activity of this compound. Research indicates potential effects on human health due to dermal absorption during topical application. The compound has been shown to penetrate the skin barrier, raising concerns about systemic exposure and potential endocrine disruption .

Safety Evaluations :

  • The Scientific Committee on Consumer Safety (SCCS) has conducted assessments on the safety of benzophenones in cosmetics. They concluded that while the compound is effective as a UV filter, further studies are necessary to fully understand its absorption and potential health risks when used in personal care products .

Environmental Impact and Regulations

The environmental impact of this compound has been a topic of concern due to its persistence and potential toxicity in aquatic environments. Regulatory agencies are increasingly scrutinizing its use in consumer products.

Regulatory Framework :

  • In Europe and North America, regulations have been established to limit the concentration of benzophenones in products to mitigate environmental risks . The compound's effects on aquatic life are under investigation, prompting calls for more sustainable alternatives.

Case Studies and Research Findings

Study FocusFindingsReference
Dermal AbsorptionDetected plasma concentrations after topical application; raised concerns about systemic exposure
Efficacy as UV FilterEffective at absorbing UV radiation; recommended for use in sunscreens
Environmental PersistencePotential toxicity to aquatic life; ongoing regulatory assessments

Chemical Reactions Analysis

Methyl Sulfate Alkylation

  • Reactants : BP-1 + methyl sulfate

  • Conditions : Alkaline pH (8–8.5), methanol solvent.

  • Steps :

    • BP-1 reacts with methyl sulfate to form BP-3 crude product (96% purity).

    • Purification via activated carbon decolorization and crystallization in methanol yields ≥99% pure BP-3 .

Methyl Halide Alkylation

  • Reactants : BP-1 + methyl halide (e.g., chloromethane)

  • Conditions : Phase-transfer catalyst (e.g., tetrabutylammonium chloride), 60–140°C, 0.3–0.5 MPa pressure.

  • Yield : 88–90% with 98–99% purity .

Method Methyl SulfateMethyl Halide
Temperature 45–68°C60–140°C
Pressure Ambient0.3–0.5 MPa
Purity ≥99%98–99%

Photochemical Reactions

BP-3 undergoes photodegradation in aquatic environments via:

Direct Photolysis

  • Quantum Yield : Φ = 3.1×1053.1 \times 10^{-5} .

  • Half-Life : Weeks under surface-water conditions (summer sunlight) .

Indirect Photolysis

Reacts with reactive oxygen species (ROS):

  • Hydroxyl Radical (·OH) : k=2.0×1010M1s1k = 2.0 \times 10^{10} \, \text{M}^{-1} \, \text{s}^{-1} .

  • Triplet-State CDOM : k=1.1×109M1s1k = 1.1 \times 10^{9} \, \text{M}^{-1} \, \text{s}^{-1} .

  • Singlet Oxygen (1O2^1\text{O}_21O2) : k=2.0×105M1s1k = 2.0 \times 10^{5} \, \text{M}^{-1} \, \text{s}^{-1} .

Degradation Products

  • Benzaldehyde (1% yield).

  • Benzoic acid (10% yield).

  • Methylated derivatives (structure unconfirmed) .

Metabolic Pathways

  • O-Dealkylation : Forms 2,4-dihydroxybenzophenone (BP-1) .

  • Hydroxylation : Generates 2,3,4-trihydroxybenzophenone (THB) .

Endocrine Disruption

  • Estrogenic Activity : Binds estrogen receptors (EC50_{50} = 1.2 µM) .

  • Antiandrogenic Effects : Inhibits dihydrotestosterone (DHT) signaling .

  • Thyroid Dysregulation : Alters T3/T4 hormone levels in rats .

Surface-Water Fate

Dominant degradation pathways vary with dissolved organic carbon (DOC):

  • Low DOC : ·OH-driven degradation.

  • Intermediate DOC (5 mg C/L) : Direct photolysis.

  • High DOC : Reaction with 3CDOM^3\text{CDOM}^* .

Bioaccumulation

  • Log Kow : 3.7 (moderate lipophilicity) .

  • Bioaccumulation Factor (BCF) : 1,240 in fish models .

Stability and Reactivity

  • Thermal Stability : Decomposes >300°C, releasing CO/CO2_2 .

  • Hydrolysis : Stable in water (pH 4–9) .

  • Incompatibilities : Reacts with bases, acid anhydrides, and chlorides .

Toxicological Byproducts

  • Carcinogenicity : Equivocal evidence in rats (NTP classification) .

  • Neurotoxicity : Induces apoptosis and DNA hypomethylation in neurons .

Citations :

Comparison with Similar Compounds

2-Hydroxy-4-methoxybenzophenone (Oxybenzone, BP-3)

  • Structure : Hydroxy at 2-position, methoxy at 4-position.
  • Molecular Formula: C₁₄H₁₂O₃ (identical to 3-hydroxy-4-methoxybenzophenone).
  • Key Properties: Melting point: 63–65°C . Boiling point: 150–160°C at 5 mmHg .
  • Applications : Widely used in sunscreens and cosmetics as a UV absorber (Spectra-Sorb UV-9) .
  • Metabolism: Rapidly absorbed and metabolized via O-dealkylation in rats, producing 2,4-dihydroxybenzophenone (DHB) and conjugated metabolites. Urine is the primary excretion route .
  • Toxicity : Induces chromosomal aberrations and micronuclei in human lymphocytes at concentrations as low as 0.0125 µg/mL , exceeding EU safety thresholds (0.10 µg/mL) .

4-Hydroxy-3-methoxybenzoic Acid (Vanillic Acid)

  • Structure : Carboxylic acid derivative with hydroxy at 4-position and methoxy at 3-position.
  • Molecular Formula : C₈H₈O₄.
  • Key Properties: Higher polarity compared to benzophenones due to the carboxylic acid group. Commonly found in plant lignins and used as a flavoring agent .
  • Metabolism: Undergoes hepatic conjugation (glucuronidation/sulfation) and renal excretion, unlike benzophenones .

3-Hydroxy-4-methoxyacetophenone

  • Structure: Acetophenone derivative with hydroxy at 3-position and methoxy at 4-position.
  • Molecular Formula : C₉H₁₀O₃.
  • Key Properties :
    • Health hazard rating: 2 (moderate risk) .
    • Used in specialty chemical synthesis (e.g., pharmaceuticals) .

Metabolic and Toxicological Differences

  • BP-3: Metabolized to DHB, DHMB, and THB in rats, with liver accumulation of DHB .
  • This compound: No direct metabolic data, but positional isomerism (3-hydroxy vs. 2-hydroxy in BP-3) likely alters metabolic pathways.
  • Vanillic Acid: Non-toxic at dietary levels; metabolized via Phase II conjugation .

Preparation Methods

Reactant Selection and Substrate Activation

  • Benzoyl chloride derivative : 3-Hydroxy-4-methoxybenzoyl chloride serves as the acylating agent. Its synthesis typically involves treating 3-hydroxy-4-methoxybenzoic acid with thionyl chloride (SOCl2\text{SOCl}_2).

  • Aromatic substrate : Benzene or toluene, activated by electron-donating groups, facilitates electrophilic substitution. The methoxy group at the 4-position directs acylation to the ortho or para positions relative to itself.

Catalytic Conditions

  • Lewis acids : Aluminum chloride (AlCl3\text{AlCl}_3) or iron(III) chloride (FeCl3\text{FeCl}_3) are used in stoichiometric quantities.

  • Solvent systems : Dichloromethane or nitrobenzene enable high reactivity, though the latter requires careful temperature control (60–80°C).

Example protocol :

  • Dissolve 3-hydroxy-4-methoxybenzoyl chloride (1.0 equiv) in dichloromethane.

  • Add AlCl3\text{AlCl}_3 (1.2 equiv) and benzene (5.0 equiv).

  • Reflux at 40°C for 6 hours.

  • Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography.

Yield : 65–75%, with purity >95% confirmed by HPLC.

Fries Rearrangement: Isomer-Specific Synthesis

The Fries rearrangement offers a pathway to regiospecific benzophenones by rearranging phenolic esters under acidic conditions.

Ester Preparation

  • Starting material : 3-Hydroxy-4-methoxybenzoic acid is esterified with acetic anhydride to form 3-acetoxy-4-methoxybenzoate.

  • Catalyst : Phosphoric acid (H3PO4\text{H}_3\text{PO}_4) or BF3\text{BF}_3-etherate.

Rearrangement Conditions

  • Temperature : 120–150°C in nitrobenzene or sulfolane.

  • Reaction time : 4–8 hours.

Example protocol :

  • Heat 3-acetoxy-4-methoxybenzoate (1.0 equiv) with AlCl3\text{AlCl}_3 (2.0 equiv) in sulfolane at 130°C for 5 hours.

  • Hydrolyze with dilute HCl to remove acetyl groups.

  • Recrystallize from ethanol-water mixture.

Yield : 50–60%, with the ortho isomer predominant due to steric and electronic effects.

Ullmann Condensation: Coupling Aromatic Moieties

The Ullmann reaction enables aryl-aryl bond formation, suitable for constructing the benzophenone backbone.

Halogenated Precursors

  • Iodoarene : 4-Methoxy-3-iodophenol.

  • Aryl boronic acid : Phenylboronic acid.

Catalytic System

  • Catalyst : Palladium(II) acetate (Pd(OAc)2\text{Pd(OAc)}_2).

  • Ligand : Triphenylphosphine (PPh3\text{PPh}_3).

  • Base : Potassium carbonate (K2CO3\text{K}_2\text{CO}_3) in dimethylformamide (DMF).

Example protocol :

  • Combine 4-methoxy-3-iodophenol (1.0 equiv), phenylboronic acid (1.5 equiv), Pd(OAc)2\text{Pd(OAc)}_2 (0.05 equiv), and K2CO3\text{K}_2\text{CO}_3 (3.0 equiv) in DMF.

  • Heat at 100°C under argon for 12 hours.

  • Extract with ethyl acetate and purify via column chromatography.

Yield : 40–50%, with challenges in avoiding diaryl ether byproducts.

Industrial-Scale Methylation of Dihydroxybenzophenones

While patents focus on 2-hydroxy-4-methoxybenzophenone (BP-3), analogous strategies apply to 3-hydroxy-4-methoxy derivatives.

Methylation with Dimethyl Sulfate

  • Substrate : 3,4-Dihydroxybenzophenone.

  • Base : Sodium carbonate (Na2CO3\text{Na}_2\text{CO}_3) in hexane.

  • Conditions : 60–70°C for 4–6 hours.

Example protocol :

  • Mix 3,4-dihydroxybenzophenone (100 kg), hexane (90–110 kg), and Na2CO3\text{Na}_2\text{CO}_3 (30–35 kg).

  • Add dimethyl sulfate (15–18 kg) gradually.

  • Distill hexane at 68–110°C, followed by crude product isolation.

Yield : 95% crude, requiring refinement (see Section 5).

Refinement and Purification Techniques

Solvent Crystallization

  • Primary solvent : Methanol or ethanol.

  • Steps :

    • Dissolve crude product at 55–60°C.

    • Cool to 0–10°C for crystallization.

    • Repeat with activated carbon decolorization.

Purity : ≥99.9% after secondary crystallization.

Chromatographic Methods

  • Stationary phase : Silica gel (200–300 mesh).

  • Eluent : Hexane-ethyl acetate (4:1).

Challenges and Optimization Strategies

Regioselectivity in Acylation

  • Issue : Competing ortho/para acylation in Friedel-Crafts.

  • Solution : Use bulky directing groups or low-temperature conditions.

Byproduct Formation in Ullmann Reactions

  • Issue : Diaryl ethers from O-arylation.

  • Solution : Optimize catalyst loading and use copper(I) iodide as a co-catalyst .

Q & A

Q. What are the recommended methods for synthesizing 3-Hydroxy-4-methoxybenzophenone, and how can purity be optimized?

Methodological Answer: Synthesis of this compound typically involves Friedel-Crafts acylation or Claisen-Schmidt condensation. For example:

  • Friedel-Crafts Route : React 3-hydroxy-4-methoxybenzaldehyde with benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Monitor reaction progress via TLC or HPLC.
  • Purification : Recrystallize the crude product using ethanol or methanol, as solubility data for similar benzophenones indicate high solubility in polar organic solvents .
  • Purity Optimization : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound. Characterize purity via melting point analysis and HPLC (≥98% purity benchmark) .

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer:

  • Spectroscopic Techniques :
    • IR Spectroscopy : Identify key functional groups (e.g., carbonyl stretch ~1650 cm⁻¹, phenolic O-H stretch ~3300 cm⁻¹) by comparing to reference spectra of analogous compounds .
    • NMR : Confirm methoxy (-OCH₃) and hydroxy (-OH) substituents via ¹H NMR (δ ~3.8 ppm for OCH₃; δ ~9–10 ppm for phenolic -OH) and ¹³C NMR .
  • Mass Spectrometry : Use HRMS (High-Resolution MS) to verify molecular ion peaks (expected m/z ~244.07 for C₁₄H₁₂O₃⁺) .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., N95 masks) during powder handling to avoid inhalation .
  • Ventilation : Conduct experiments in a fume hood to mitigate exposure risks, as acute toxicity data for related compounds classify them as harmful upon ingestion or inhalation .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid aqueous release due to potential ecological toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility and stability data for this compound?

Methodological Answer:

  • Solubility Studies : Perform systematic solubility tests in solvents (e.g., DMSO, ethanol, water) at 25°C using UV-Vis spectroscopy or gravimetric analysis. Note discrepancies arising from impurities or polymorphic forms .
  • Stability Analysis : Conduct accelerated degradation studies under varying pH (2–12), temperature (40–80°C), and light exposure. Monitor degradation via HPLC-MS to identify by-products (e.g., demethylation or oxidation products) .

Q. What experimental strategies can elucidate the mechanistic role of this compound in photochemical reactions?

Methodological Answer:

  • Photostability Assays : Expose the compound to UV light (λ = 254–365 nm) and analyze degradation kinetics using LC-MS. Compare results to structurally similar UV absorbers like oxybenzone .
  • Computational Modeling : Use DFT (Density Functional Theory) to calculate electron distribution and HOMO-LUMO gaps, predicting reactive sites for radical formation or photo-induced electron transfer .

Q. How can researchers address variability in bioactivity data for this compound derivatives?

Methodological Answer:

  • Standardized Assays : Use cell-based models (e.g., HEK293 or HepG2) with controlled conditions (e.g., serum-free media, fixed exposure times) to reduce variability. Validate results with positive controls (e.g., quercetin for antioxidant assays) .
  • Metabolite Profiling : Perform in vitro metabolic studies using liver microsomes to identify active metabolites contributing to observed bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.